1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenoxy group attached to a bicyclic azabicycloheptane core, which is further stabilized by a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through the reduction of spirocyclic oxetanyl nitriles.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to the free base form of the compound, resulting in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or metal hydrides like LiAlH4 and NaBH4.
Substitution: Phenol derivatives, alkyl halides, amines, and thiols in the presence of bases like K2CO3 or NaOH.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antihistamine or analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptane: A related compound with a similar bicyclic structure but different functional groups.
1-phenoxy-2-azabicyclo[2.2.1]heptane: Another bicyclic compound with a phenoxy group but a different ring system.
Uniqueness
1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride stands out due to its unique combination of a phenoxy group and a bicyclic azabicycloheptane core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680536-43-8 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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